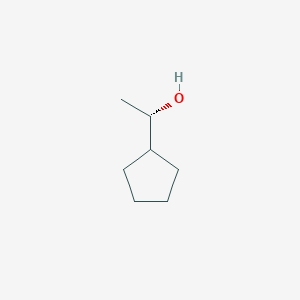

(1S)-1-cyclopentylethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclopentylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCMSUSLCWXTKB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122382-80-3 | |

| Record name | (1S)-1-cyclopentylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories of Chiral Secondary Alcohols in Synthetic Chemistry

The importance of chiral secondary alcohols in synthetic chemistry has a rich history, evolving from simple resolving agents to indispensable chiral building blocks. rsc.org Initially, the focus was on the separation of racemic mixtures, a process often facilitated by the diastereomeric crystallization of derivatives formed with chiral resolving agents, which themselves were often chiral alcohols or their derivatives.

Over time, the development of asymmetric synthesis revolutionized the field, enabling the direct creation of specific stereoisomers. This shift was propelled by the discovery and application of chiral catalysts and reagents that could selectively produce one enantiomer over another. researchgate.netacs.org Chiral secondary alcohols became key targets in these new methodologies, as their stereogenic center, bearing a hydroxyl group, provides a versatile handle for further chemical transformations. fiveable.me

The advent of biocatalysis and chemoenzymatic methods further expanded the toolkit for accessing enantiomerically pure secondary alcohols. rsc.org Enzymes, with their inherent chirality, offer remarkable selectivity in the resolution of racemic alcohols or the asymmetric reduction of prochiral ketones. rsc.orgencyclopedia.pub This historical progression has cemented the role of chiral secondary alcohols as fundamental components in the synthesis of pharmaceuticals, agrochemicals, and other functional materials where stereochemistry is critical. rsc.orgfiveable.me

Stereochemical Significance of 1s 1 Cyclopentylethan 1 Ol

(1S)-1-cyclopentylethan-1-ol, a member of the secondary alcohol class, possesses a stereogenic center at the carbon atom bearing the hydroxyl group. nih.gov This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and a cyclopentyl group, giving rise to its chirality. The "(1S)" designation in its name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules.

The stereochemical purity of this compound is crucial for its applications. In the synthesis of enantiomerically pure compounds, the defined stereocenter of this alcohol serves as a foundational element, influencing the stereochemical outcome of subsequent reactions. Its rigid cyclopentyl group can exert significant steric influence, directing the approach of reagents and thus controlling the formation of new stereocenters in a predictable manner.

The properties of this compound are summarized in the table below:

| Property | Value |

| IUPAC Name | (1S)-1-cyclopentylethanol |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 122382-80-3 |

| Canonical SMILES | CC@@HO |

| InChIKey | WPCMSUSLCWXTKB-LURJTMIESA-N |

Table 1: Properties of this compound. Data sourced from PubChem. nih.gov

Role of 1s 1 Cyclopentylethan 1 Ol As a Prochiral and Chiral Synthon in Academic Research

Asymmetric Catalysis for the Preparation of this compound

Asymmetric catalysis, the use of a substoichiometric amount of a chiral catalyst to generate a surplus of one enantiomer, is a powerful strategy for producing enantiopure compounds. The most common approach to this compound via this route is the asymmetric reduction of the prochiral precursor, cyclopentyl methyl ketone.

The enantioselectivity of metal-catalyzed reductions is profoundly influenced by the chiral ligands coordinated to the metal center. These ligands create a chiral environment around the catalytic site, forcing the substrate to adopt a specific orientation that leads to the preferential formation of one enantiomer. Non-covalent interactions, such as hydrogen bonding between the ligand and the ketone substrate, are crucial for achieving high levels of reactivity and stereoselectivity. fishersci.casmolecule.com

In the context of reducing cyclopentyl methyl ketone, chiral diamine ligands have been effectively used in conjunction with metal catalysts. mdpi.com The mechanism often involves the formation of a six-membered transition state where the ketone's carbonyl oxygen and a hydride from the metal are coordinated in a precise geometry dictated by the steric and electronic properties of the chiral ligand. dntb.gov.ua The choice of ligand is critical; for instance, ligands with different chiral backbones or N-substituents can lead to synergistic effects that enhance enantioselectivity. mdpi.com The careful design of ligands that can engage in specific, weak interactions with the substrate is a key strategy for optimizing these reductions. rsc.org

Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are highly efficient methods for the enantioselective reduction of ketones. nih.gov These processes utilize transition metal complexes, typically based on ruthenium (Ru), rhodium (Rh), iridium (Ir), or more recently, earth-abundant metals like manganese (Mn) and iron (Fe), coordinated to chiral ligands. smolecule.comnih.govnih.gov

Ruthenium complexes containing chiral diphosphine and diamine ligands, such as the well-known Noyori-type catalysts, are highly effective for the hydrogenation of simple ketones. dntb.gov.ua These systems can achieve exceptional activity and enantioselectivity (up to >99% ee) under neutral or slightly basic conditions. dntb.gov.ua For the asymmetric transfer hydrogenation of ketones, Ru(II) arene complexes with N-sulfonylated 1,2-diamine ligands are particularly effective, operating through a concerted hydride/proton transfer mechanism. fishersci.canih.gov

More recently, manganese-based catalysts have emerged as a sustainable alternative. A defined chiral manganese PNP pincer complex has been successfully applied to the asymmetric hydrogenation of aliphatic ketones, including cyclopentyl methyl ketone. nih.gov While the enantiomeric excess achieved for the (R)-enantiomer was modest, the study demonstrated the principle and reproduced the sense of induction through DFT calculations, highlighting the potential of these earth-abundant metal catalysts. nih.gov

| Catalyst System | Substrate | Product Enantiomer | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Key Conditions | Reference |

|---|---|---|---|---|---|

| Chiral Manganese PNP Pincer Complex | Cyclopentyl methyl ketone | (R)-1-cyclopentylethan-1-ol | 87:13 er | 30 bar H₂, 30-40°C, KOtBu | nih.gov |

| RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) | Sterically hindered ketone (CO-5) | (R)-alcohol | 94% ee | 7 atm H₂, 0°C, isopropanol (B130326), KOtBu | escholarship.org |

| η⁶-arene/TsDPEN–Ru | Simple ketones | Chiral secondary alcohols | Up to >99% ee | Slightly acidic conditions | dntb.gov.ua |

| Fe(II) complex with P–N–N–P ligand | Ketones (general) | Chiral alcohols | High | Transfer Hydrogenation | smolecule.com |

Organocatalysis, which uses small, metal-free organic molecules as catalysts, represents a distinct paradigm in asymmetric synthesis. googleapis.com While less common for direct ketone reductions compared to metal catalysis, organocatalytic methods offer unique advantages, including operational simplicity and avoidance of toxic heavy metals.

The primary mode of activation in many organocatalytic reactions is the formation of transient intermediates like iminium or enamine ions. googleapis.com For the reduction of a ketone like cyclopentyl methyl ketone, a potential strategy involves an organocatalyzed hydrosilylation. In this approach, a chiral amine or phosphine (B1218219) could activate a silane (B1218182) reductant, which then delivers a hydride to the ketone in an enantioselective manner. Chiral diarylprolinol derivatives, such as (S)-diphenylprolinol TMS ether, have proven effective in catalyzing asymmetric transformations and could be adapted for this purpose. nih.gov The mechanism would rely on the formation of a chiral complex between the organocatalyst and the reducing agent, creating a stereochemically defined environment for the reduction of the ketone.

Biocatalytic Transformations for Stereoselective Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes or whole microbial cells to perform chemical transformations. mdpi.com For the synthesis of this compound, the enzymatic reduction of cyclopentyl methyl ketone is a highly attractive green chemistry approach, offering high enantiopurity under mild, aqueous conditions. mdpi.commdpi.com

The enzymes responsible for ketone reduction are typically alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). googleapis.com These enzymes are dependent on a nicotinamide (B372718) cofactor, either NADH or NADPH, as the hydride source. googleapis.com The stereochemical outcome of the reduction is determined by the enzyme's topology. According to Prelog's rule, enzymes that deliver the hydride to the Re-face of the carbonyl group produce the (S)-alcohol, while those that deliver to the Si-face yield the (R)-alcohol. googleapis.com

Using whole microbial cells (e.g., bacteria or yeast) as biocatalysts offers several advantages over using isolated enzymes. The cells provide a natural environment for the enzyme, protecting it and eliminating the need for costly and time-consuming enzyme purification. nih.gov Crucially, the cell's own metabolism can regenerate the expensive nicotinamide cofactor, making the process more economically viable. mdpi.com

Recombinant Escherichia coli is a commonly used host for overexpressing specific KREDs for whole-cell biotransformations. mdpi.com By expressing a highly selective (S)-ketoreductase in E. coli and using the cells as the catalyst, cyclopentyl methyl ketone can be efficiently converted to this compound. A strategy to ensure efficient cofactor regeneration is the "coupled-substrate" approach, where a sacrificial alcohol like isopropanol is added to the medium. The oxidation of isopropanol to acetone (B3395972) by a native or co-expressed ADH regenerates the required NADH or NADPH. googleapis.com Alternatively, nutrient modulation, such as using sorbitol as a carbon source, can balance the intracellular cofactor pool to favor the reductive pathway, leading to high chemical and enantiomeric yields. mdpi.com Organisms like Zygosaccharomyces rouxii have also been identified as proficient whole-cell catalysts for producing (S)-specific alcohols. mdpi.com

| Biocatalyst Type | Example System | Key Features | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Isolated Enzyme (KRED) | Engineered KREDs (e.g., from Codexis) | High selectivity; requires external cofactor regeneration (e.g., using isopropanol/acetone cycle). | Prochiral Ketones | (S)- or (R)-Alcohols | googleapis.comencyclopedia.pub |

| Isolated Enzyme (ADH) | (S)-specific ADHs | Accepts a broad range of ketones; cofactor regeneration often coupled with formate (B1220265) dehydrogenase. | Ketones and ketoesters | (S)-Alcohols | nih.gov |

| Whole-Cell (Recombinant) | E. coli expressing a KRED | In-situ cofactor regeneration; no enzyme purification needed. | Prochiral Ketones | (S)-Alcohols | mdpi.com |

| Whole-Cell (Wild-Type/Engineered) | Zygosaccharomyces rouxii | Identified as a proficient catalyst for (S)-specific alcohol production. | Ketones | (S)-Alcohols | mdpi.com |

Chemoenzymatic Strategies for the Preparation of this compound

Chemoenzymatic methods leverage the high selectivity of enzymes for asymmetric transformations. A prominent approach for synthesizing this compound is the asymmetric reduction of the corresponding prochiral ketone, acetylcyclopentane.

Biocatalysis using plant tissues has been explored for the asymmetric reduction of various prochiral ketones. nih.gov Studies have shown that tissues from plants such as apple, carrot, cucumber, onion, potato, and radish can effectively reduce ketones with high enantioselectivity, offering a green alternative for the synthesis of chiral alcohols. nih.gov For instance, the reduction of acetophenone (B1666503) and its derivatives using these biocatalysts has yielded products with enantiomeric excesses (e.e.) up to 98% and chemical yields around 80%. nih.gov While not specifically detailed for acetylcyclopentane, these results suggest the potential of plant-based biocatalysts for the synthesis of this compound.

Another powerful chemoenzymatic strategy involves the use of isolated enzymes, often in combination with a chemical process. For example, enoate reductases, such as the one derived from Thermus scotoductus SA-01 (CrS), have been utilized in conjunction with an enzymatic NADH regeneration system for the synthesis of chiral intermediates. researchgate.net This approach achieved complete conversion of the substrate, demonstrating the efficiency of combining enzymatic and chemical steps. researchgate.net

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgnumberanalytics.com This strategy has been a cornerstone of asymmetric synthesis since its introduction by E.J. Corey and Barry Trost. wikipedia.org

Strategies Utilizing External Chiral Auxiliaries

External chiral auxiliaries are attached to the substrate, influence the stereoselective reaction, and are then cleaved. A variety of chiral auxiliaries are available, including ephedrine (B3423809) derivatives, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. wikipedia.org The resulting α-proton can be selectively removed, and the subsequent alkylation is directed by the chiral auxiliary, leading to a high degree of diastereoselectivity. wikipedia.org While specific examples for the direct synthesis of this compound using this method are not detailed in the provided results, the general principle is widely applicable. For example, (1S,2S)-pseudoephenamine has been shown to be a practical chiral auxiliary with broad utility in asymmetric synthesis, often providing higher diastereoselectivities than pseudoephedrine. harvard.edu

Intramolecular Chiral Induction Pathways

In some cases, the chirality can be induced by a chiral center already present within the substrate molecule, guiding the formation of a new stereocenter. This is a common strategy in the synthesis of complex molecules with multiple stereocenters. While specific intramolecular pathways leading directly to this compound were not found, the principle is a fundamental aspect of stereocontrolled synthesis.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Enzymatic Kinetic Resolution Applied to Racemic Cyclopentylethanol

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols. wikipedia.org Candida antarctica lipase (B570770) B (CAL-B) is a widely used and robust enzyme for this purpose. nih.govnih.govrsc.org In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol. For example, the kinetic resolution of racemic 1-phenylethanol (B42297) using Novozym® 435 (an immobilized form of CAL-B) and an acyl donor can produce the (R)-ester with high yield and enantiomeric excess. mdpi.commdpi.com A similar approach can be applied to racemic 1-cyclopentylethanol (B1203354), where the (R)-enantiomer is acylated, leaving behind the desired (S)-1-cyclopentylethan-1-ol with high enantiomeric purity.

| Enzyme | Substrate | Acylating Agent | Result | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic 1-cyclopentylethanol acetate | Not specified | >98% e.e. for (1R)-1-cyclopentylethan-1-ol | |

| Novozym® 435 (immobilized CAL-B) | Racemic 1-phenylethanol | Isopropenyl acetate | >96% yield, 99% e.e. of (R)-ester | mdpi.com |

Non-Enzymatic Kinetic Resolution Methodologies

Non-enzymatic methods for kinetic resolution also exist, often employing chiral transition metal catalysts. sioc-journal.cn Asymmetric hydrogenation is one such powerful technique. sioc-journal.cnrsc.org For instance, iridium-catalyzed asymmetric hydrogenation has been used for the kinetic resolution of racemic allylic alcohols, providing the unreacted starting materials in good yield and high enantiopurity. rsc.org

Another approach involves the use of chiral acyl-transfer catalysts. For example, the kinetic resolution of racemic alcohols can be achieved using 4-methoxybenzoic anhydride (B1165640) and a chiral catalyst like (+)-benzotetramisole, leading to optically active esters and alcohols. tcichemicals.com

Dynamic kinetic resolution (DKR) combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com This has been successfully applied to secondary alcohols by combining an enzyme for the resolution step with a ruthenium complex for the racemization. mdpi.commdpi.com This chemoenzymatic DKR can lead to high yields and enantiomeric excesses of the desired chiral product. mdpi.commdpi.com

| Catalyst System | Substrate | Result | Reference |

| Ruthenium complex and Novozym® 435 | Racemic 1-phenylethanol | >96% yield, 99% e.e. of (R)-ester | mdpi.com |

| Iridium catalyst | Racemic allylic alcohols | High e.e. (up to >99%) of unreacted alcohol | rsc.org |

Green Chemistry Perspectives in the Synthesis of this compound

Green chemistry principles are increasingly integrated into the synthesis of chiral compounds like this compound. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources. The following sections detail specific green methodologies applicable to the synthesis of this target molecule.

Aerobic Oxidative Kinetic Resolution for Enantiomer Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. In this process, one enantiomer reacts faster with a chiral catalyst or reagent, leaving the less reactive enantiomer behind in high enantiomeric purity. A particularly green approach is the aerobic oxidative kinetic resolution, which uses molecular oxygen—an inexpensive and environmentally benign oxidant—to selectively oxidize one alcohol enantiomer to its corresponding ketone. unito.it The sole byproduct of this oxidation is water, adding to the process's sustainability.

A well-established system for this transformation is the palladium-catalyzed aerobic kinetic resolution of secondary alcohols. nih.gov This system often employs a chiral diamine ligand to control the stereoselectivity of the oxidation. The most studied ligand for this purpose is (-)-sparteine (B7772259), a naturally occurring alkaloid. nih.govnih.gov Mechanistic studies have revealed that (-)-sparteine acts as both a chiral ligand bound to the palladium center and as an external base, which is crucial for the catalytic cycle. nih.govacs.org

In the presence of a Pd(II) catalyst and (-)-sparteine, the (R)-enantiomer of many secondary alcohols is preferentially oxidized. This selective oxidation allows for the isolation of the unreacted (S)-enantiomer with high enantiomeric excess. While the resolution of saturated secondary alcohols like 1-cyclohexylethanol (B74718) has been reported as sluggish with this specific system, it demonstrates the principle of the methodology. caltech.edu

Table 1: Examples of Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols

| Substrate | Ligand | Selectivity Factor (s) | Reference |

|---|---|---|---|

| 1-Phenylethanol | (-)-Sparteine | 11 | nih.gov |

| 1-(4-Bromophenyl)ethanol | (-)-Sparteine | 20 | nih.gov |

| trans-2-Phenyl-1-cyclohexanol | (-)-Sparteine | >50 | nih.gov |

| 1-Cyclohexylethanol | (-)-Sparteine | 4 | caltech.edu |

Sustainable Solvent and Reagent Selection

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and derived from petrochemical sources. Green chemistry encourages the use of alternative, more sustainable solvents.

For the synthesis of this compound via the asymmetric reduction of cyclopentyl methyl ketone, several green solvent options are available. Water is the ideal green solvent, and biocatalytic reductions using whole-cell systems or isolated enzymes can often be performed in aqueous media. For instance, the use of plant-based biocatalysts, such as Daucus carota (carrot) roots, facilitates the asymmetric reduction of prochiral ketones under mild conditions in water, offering high stereoselectivity and a simple workup. nih.gov

Bio-based solvents, derived from renewable resources like biomass, are another excellent alternative. scispace.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have gained prominence as greener replacements for traditional ethers like THF or diethyl ether. scispace.comnih.gov They are less volatile, have lower toxicity, and are more stable. Studies have shown that 2-MeTHF can be a superior solvent in some asymmetric reactions, providing high yields and enantioselectivities. caltech.edu

Natural deep-eutectic solvents (NADES) represent a newer class of green solvents. They are mixtures of natural compounds like sugars, amino acids, and choline (B1196258) chloride that form a eutectic with a melting point significantly lower than the individual components. These solvents are biodegradable, non-toxic, and can enhance the efficiency of certain biocatalytic reactions.

Table 2: Comparison of Solvents for Asymmetric Synthesis

| Solvent | Type | Key Advantages | Reference |

|---|---|---|---|

| Water | Benign | Non-toxic, non-flammable, inexpensive, ideal for biocatalysis | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Renewable source, higher boiling point and greater stability than THF | caltech.eduscispace.com |

| Cyclopentyl Methyl Ether (CPME) | Green | High boiling point, low peroxide formation, hydrophobic | nih.gov |

| Glycerol | Bio-based | Renewable, biodegradable, low volatility | nih.gov |

Process Intensification in Chiral Alcohol Production

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. In the context of producing chiral alcohols like this compound, a key strategy is the shift from traditional batch reactors to continuous flow systems. unito.itresearchgate.net

Continuous flow chemistry, often performed in microreactors, offers significant advantages over batch processing. frontiersin.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety due to the small reaction volumes, and the potential for straightforward automation and integration of synthesis, workup, and analysis. researchgate.net

For the synthesis of this compound, a continuous flow setup could be employed for the asymmetric hydrogenation or transfer hydrogenation of cyclopentyl methyl ketone. The use of immobilized catalysts or enzymes within the flow reactor is particularly advantageous, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling, thereby reducing costs and waste. nih.gov The improved control in a flow system can lead to higher yields and selectivities compared to batch reactions.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for quantifying the enantiomeric excess (ee) of a chiral compound. This is achieved by separating the enantiomers, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful method for the enantioseparation of alcohols like 1-cyclopentylethan-1-ol. chiralpedia.com The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.comyoutube.com These complexes possess different binding energies, leading to different retention times and, thus, separation. youtube.com

Commonly used CSPs for the resolution of chiral alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. youtube.com For instance, in the analysis of a related compound, 1-phenylethanol, various polysaccharide-based columns have demonstrated effective separation. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier like isopropanol, is crucial for optimizing the separation.

A representative, though hypothetical, HPLC separation of racemic 1-cyclopentylethan-1-ol is detailed in the table below.

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (1R)-enantiomer | 8.5 min |

| Retention Time (1S)-enantiomer | 9.8 min |

| Enantiomeric Excess (ee) | Calculated from peak areas |

Gas Chromatography (GC) on Chiral Columns

Gas Chromatography (GC) with a chiral stationary phase is another widely used technique for determining the enantiomeric excess of volatile chiral alcohols such as 1-cyclopentylethan-1-ol. mit.edulibretexts.org The principle is similar to chiral HPLC, where the enantiomers exhibit different interactions with the chiral stationary phase, leading to their separation. libretexts.org

Modified cyclodextrins are common chiral selectors used in GC capillary columns. For the analysis of secondary alcohols, derivatization to a more volatile ester or ether can sometimes improve separation and detection. In a study on the deracemization of 1-cyclopentylethanol, chiral GC was employed to measure the enantiomeric excess. uniovi.es

Below is a table illustrating typical, albeit exemplary, GC conditions for the enantiomeric analysis of 1-cyclopentylethan-1-ol.

| Parameter | Value |

| Column | Cyclodex-B (permethylated β-cyclodextrin) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 5 °C/min to 150 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (1R)-enantiomer | 12.3 min |

| Retention Time (1S)-enantiomer | 12.9 min |

| Enantiomeric Excess (ee) | Determined by peak integration |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are instrumental in determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light. mdpi.comwikipedia.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov This technique is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization. mdpi.com The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared with quantum chemical predictions to assign the absolute stereochemistry. researchgate.net

For chiral alcohols, the VCD signals in the fingerprint region (approximately 900-1500 cm⁻¹) and the OH stretching region are particularly informative. rsc.org The experimental VCD spectrum of this compound would be compared to the computationally predicted spectra for both the (S) and (R) enantiomers. A good correlation between the experimental and a predicted spectrum allows for an unambiguous assignment of the absolute configuration. mdpi.com

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis of Derivatives

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation with respect to the wavelength of light. wikipedia.org Circular Dichroism (CD) is the difference in the absorption of left and right circularly polarized light. libretexts.org While simple alcohols like 1-cyclopentylethan-1-ol lack a strong chromophore for electronic CD analysis, they can be derivatized to introduce one.

By converting the alcohol into a derivative containing a chromophoric group (e.g., a benzoate (B1203000) or naphthoate ester), a measurable CD spectrum can be obtained. The sign and shape of the resulting Cotton effect in the CD spectrum can then be used to deduce the absolute configuration of the original alcohol based on established empirical rules, such as the benzoate rule.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity and, in some cases, assign absolute configuration through the use of chiral derivatizing agents (CDAs). nih.govwikipedia.org The alcohol is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. wikipedia.org

These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. wikipedia.org A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org Reaction of racemic 1-cyclopentylethan-1-ol with (R)-Mosher's acid chloride would produce two diastereomeric esters. The signals in the ¹H or ¹⁹F NMR spectrum of these esters, particularly those of the protons or fluorine atoms near the stereocenter, will exhibit different chemical shifts, enabling the determination of the enantiomeric excess.

The following table provides a hypothetical example of the ¹H NMR chemical shift differences observed for the methoxy (B1213986) protons of the Mosher's esters of (1R)- and this compound.

| Diastereomer | CDA | Chemical Shift of OMe (ppm) |

| (1R, 2'R)-ester | (R)-Mosher's acid | 3.52 |

| (1S, 2'R)-ester | (R)-Mosher's acid | 3.58 |

By integrating the corresponding peaks, the enantiomeric ratio can be accurately determined. Furthermore, by analyzing the chemical shift differences (Δδ = δS - δR) for various protons in the molecule and applying the Mosher's method model, the absolute configuration can be assigned. tcichemicals.com

Reactivity Profiles and Mechanistic Investigations of 1s 1 Cyclopentylethan 1 Ol

Stereospecific and Stereoselective Transformations

Stereospecific and stereoselective reactions are crucial for controlling the three-dimensional arrangement of atoms in a molecule. For (1S)-1-cyclopentylethan-1-ol, reactions at the chiral carbon atom holding the hydroxyl group can proceed with either retention or inversion of its configuration, depending on the chosen reagents and reaction mechanism.

Retention of configuration implies that a substitution reaction at a chiral center results in a product with the same stereochemical configuration as the starting material. This outcome is typically achieved through a sequence of reactions involving a double inversion or by a mechanism where the bond to the chiral center is not broken during the rate-determining step.

Alternatively, a reaction can proceed with direct retention at the chiral center if the carbon-oxygen bond is not broken. A prime example is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. In this reaction, the O-H bond of the alcohol is broken, but the C-O bond remains intact, thus the configuration of the carbon atom is preserved. libretexts.orglibretexts.org This tosylate can then be used in further reactions.

Table 1: Reaction Pathway for Retention of Configuration

| Step | Reactant | Reagent | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | This compound | PBr₃ | (1R)-1-bromo-1-cyclopentylethane | Inversion |

Inversion of configuration is the hallmark of the SN2 (bimolecular nucleophilic substitution) mechanism. To achieve a single, clean inversion at the chiral center of this compound, the hydroxyl group must first be converted into a good leaving group. Hydroxide (⁻OH) itself is a poor leaving group and is not readily displaced.

The standard and highly effective strategy involves converting the alcohol into a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. stackexchange.comlibretexts.org As noted previously, this step occurs with retention of configuration because the C-O bond of the alcohol is not broken. libretexts.orglibretexts.org The resulting tosylate group is an excellent leaving group. Subsequent attack by a nucleophile proceeds via a classic SN2 pathway, where the nucleophile attacks the carbon atom from the side opposite to the leaving group, forcing an inversion of the stereochemical configuration. libretexts.orglibretexts.org This process is historically known as a Walden inversion. pressbooks.pub

Table 2: Reaction Pathway for Inversion of Configuration

| Step | Reactant | Reagent | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | This compound | TsCl, Pyridine | (1S)-1-cyclopentylethyl tosylate | Retention |

Functional Group Interconversions and Derivatization Strategies

The hydroxyl group of this compound is a versatile starting point for the synthesis of various other compounds through functional group interconversions.

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, cyclopentyl methyl ketone. smolecule.com This transformation removes the chiral center. A variety of oxidizing agents can be employed for this purpose, including chromium-based reagents (e.g., pyridinium chlorochromate, PCC) or milder, more modern reagents like those used in the Swern or Dess-Martin oxidations.

A specific reaction involving this oxidation is the haloform reaction. When 1-cyclopentylethanol (B1203354) is treated with excess iodine (I₂) and a base like sodium hydroxide (NaOH), it is first oxidized to cyclopentyl methyl ketone. pearson.com The ketone then reacts further to produce iodoform (CHI₃) and the sodium salt of cyclopentanecarboxylic acid. smolecule.compearson.com

Table 3: Oxidation of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | PCC, CH₂Cl₂ | Cyclopentyl methyl ketone |

Ethers can be synthesized from this compound, typically through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form an ether.

Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This is a common method for protecting the hydroxyl group or for synthesizing ester-containing target molecules. As previously mentioned, the formation of sulfonate esters (tosylates, mesylates) is also a key derivatization strategy. libretexts.org

Table 4: Examples of Etherification and Esterification

| Reaction Type | Reactant | Reagent(s) | Product |

|---|---|---|---|

| Etherification | This compound | 1. NaH2. CH₃I | (1S)-1-cyclopentyl-1-methoxyethane |

The acid-catalyzed dehydration of this compound leads to the formation of alkenes. smolecule.com Treatment with a strong acid such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat initiates the elimination of a water molecule. askfilo.com For secondary alcohols, this reaction often proceeds through an E1 mechanism, which involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group departs as water.

This carbocation can then lose a proton from an adjacent carbon to form a double bond. Due to the structure of the starting material, two primary alkene products are possible, with the more substituted alkene generally being the major product according to Zaitsev's rule.

Table 5: Potential Dehydration Products

| Reactant | Reagent(s) | Possible Products | Major/Minor |

|---|---|---|---|

| This compound | H₂SO₄, Heat | 1-cyclopentylideneethane | Major (Zaitsev) |

Mechanistic Insights into Reactions Involving the Chiral Hydroxyl Group of this compound

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers and relies on the differential rate of reaction of enantiomers with an enzyme. In the context of this compound, lipases are commonly employed to catalyze the acylation of the hydroxyl group, leading to the preferential formation of an ester from one enantiomer, leaving the other unreacted.

The mechanism of lipase-catalyzed acylation involves the formation of a tetrahedral intermediate. The active site of the lipase (B570770), which contains a catalytic triad (typically serine, histidine, and aspartate), activates the acyl donor (e.g., an ester like vinyl acetate). The hydroxyl group of the this compound then acts as a nucleophile, attacking the activated acyl group. The stereoselectivity of the reaction arises from the specific three-dimensional arrangement of the enzyme's active site, which preferentially accommodates one enantiomer over the other.

The efficiency of such resolutions is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values indicate a greater difference in the reaction rates of the two enantiomers and a more effective resolution. Factors such as the choice of lipase, acyl donor, solvent, and temperature can significantly influence the enantioselectivity of the reaction. scielo.br

Table 1: Representative Parameters in Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Enantioselectivity (E) | Reference |

| Candida antarctica Lipase B (CALB) | (R,S)-1-Phenylethanol | Vinyl Acetate | Ionic Liquids | >200 | researchgate.net |

| Mycelium-Bound Lipase from Aspergillus oryzae | (R,S)-1-Phenylethanol | Vinyl Acetate | Methyl tert-butyl ether | >200 | nih.gov |

Note: This table presents data for a model substrate, (R,S)-1-phenylethanol, to illustrate the typical enantioselectivity achieved in lipase-catalyzed resolutions of similar secondary alcohols.

Stereochemical Inversion via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for achieving the stereochemical inversion of a chiral secondary alcohol. organic-chemistry.orgchem-station.comnih.gov This reaction converts the hydroxyl group of this compound into a good leaving group in situ, which is then displaced by a nucleophile in a classic S(_N)2 reaction, resulting in a complete inversion of the stereocenter. organic-chemistry.orgchem-station.com

The mechanism of the Mitsunobu reaction is initiated by the reaction of a phosphine (B1218219), typically triphenylphosphine (PPh(_3)), with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org This forms a highly reactive phosphonium salt. The hydroxyl group of this compound then acts as a nucleophile, attacking the activated phosphorus atom to form an alkoxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.

The choice of nucleophile is critical and is typically an acidic component with a pKa of less than 13. chem-station.com Common nucleophiles include carboxylic acids (leading to esters), phenols (leading to ethers), and imides. beilstein-journals.org The conjugate base of the acidic nucleophile, which is generated in the reaction mixture, then displaces the activated hydroxyl group from the back, leading to the product with inverted stereochemistry. For example, if benzoic acid is used as the nucleophile with this compound, the product would be the (1R)-1-cyclopentylethyl benzoate (B1203000).

The S(_N)2 nature of the nucleophilic attack is central to the stereospecificity of the Mitsunobu reaction. organic-chemistry.orgchem-station.com The backside attack mechanism ensures that the stereochemistry at the chiral carbon is inverted with high fidelity. This makes the Mitsunobu reaction a powerful tool in stereoselective synthesis, allowing for the controlled introduction of a new functional group with a predictable stereochemical outcome.

Table 2: Key Intermediates in the Mitsunobu Reaction of this compound

| Step | Reactants | Key Intermediate | Product of Step |

| 1 | Triphenylphosphine (PPh(_3)), Diethyl azodicarboxylate (DEAD) | Phosphonium salt | Activated PPh(_3)-DEAD adduct |

| 2 | This compound, Activated PPh(_3)-DEAD adduct | Alkoxyphosphonium salt | Activated alcohol intermediate |

| 3 | Nucleophile (e.g., Benzoic Acid), Alkoxyphosphonium salt | S(_N)2 Transition State | Product with inverted stereochemistry |

Theoretical and Computational Chemistry Studies of 1s 1 Cyclopentylethan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational landscape of (1S)-1-cyclopentylethan-1-ol is primarily dictated by the orientation of the hydroxyl and methyl groups relative to the cyclopentyl ring, as well as the puckering of the five-membered ring itself.

Molecular Mechanics and Quantum Chemical Calculations of Stable Conformations

In the case of this compound, the presence of the ethyl group attached to the chiral center introduces additional rotational freedom. Molecular mechanics methods, such as those employing force fields like MMFF94 or AMBER, can be utilized to perform a systematic search of the conformational space. These methods would likely reveal a series of stable conformers differing in the dihedral angle of the C-C-O-H group and the puckering of the cyclopentyl ring.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would provide more accurate geometries and relative energies of these conformers. It is anticipated that the most stable conformers would seek to minimize steric interactions between the cyclopentyl ring, the methyl group, and the hydroxyl group.

Table 1: Representative Calculated Relative Energies of Cyclopentanol Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Envelope (equatorial OH) | MM2 | 0.00 |

| Envelope (axial OH) | MM2 | 0.5 |

| Half-Chair (equatorial OH) | Ab initio | 0.00 |

| Half-Chair (axial OH) | Ab initio | 1.2 |

Note: This table presents representative data for the parent compound, cyclopentanol, to illustrate the typical energy differences between conformers. The actual values for this compound would be influenced by the additional substituent.

Influence of Cyclopentyl Ring Dynamics on Stereochemical Outcomes

For instance, in a reaction where a bulky reagent approaches the chiral center, the accessibility of the reaction site will be dependent on the instantaneous conformation of the cyclopentyl ring. Computational studies modeling these dynamics, for example, through molecular dynamics (MD) simulations, would be crucial in predicting the favored reaction pathways and thus the stereoselectivity of the products formed.

Transition State Modeling for Stereoselective Reactions

Transition state theory is a cornerstone of understanding chemical reactivity. For stereoselective reactions involving this compound, computational modeling of the transition states can elucidate the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict the major product of a reaction.

For example, in an enzyme-catalyzed acylation of this compound, the enzyme's active site will preferentially bind and stabilize the transition state for the acylation of one enantiomer over the other. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for modeling such systems. The QM region would typically include the substrate and the key active site residues, while the rest of the enzyme would be treated with molecular mechanics. These calculations can provide a detailed picture of the non-covalent interactions that govern the stereoselectivity.

Spectroscopic Property Predictions and Validation

Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can then be used to validate experimental findings or to aid in the structural elucidation of unknown compounds.

For this compound, DFT calculations can be employed to predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Similarly, vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations can help in assigning the observed vibrational bands to specific molecular motions. For a chiral molecule like this compound, the calculation of its vibrational circular dichroism (VCD) spectrum would be particularly valuable for confirming its absolute configuration.

Table 2: Predicted Spectroscopic Data for a Model Chiral Alcohol

| Property | Method | Predicted Value |

| ¹H NMR Chemical Shift (CH-OH) | DFT (B3LYP/6-31G) | 3.8 ppm |

| ¹³C NMR Chemical Shift (CH-OH) | DFT (B3LYP/6-31G) | 72 ppm |

| IR Frequency (O-H stretch) | DFT (B3LYP/6-31G*) | 3600 cm⁻¹ |

Note: These are representative predicted values for a generic chiral secondary alcohol and serve to illustrate the type of data that can be obtained from computational studies.

Intermolecular Interactions and Solvent Effects on Chiral Recognition

The ability of chiral molecules to recognize and interact differently with other chiral molecules is the basis of many biological processes and chiral separation techniques. Computational methods can be used to study the intermolecular interactions that govern chiral recognition involving this compound.

By modeling the formation of diastereomeric complexes between this compound and a chiral selector molecule (e.g., a chiral stationary phase in chromatography), the binding energies and geometries of these complexes can be calculated. These calculations can reveal the specific hydrogen bonding, van der Waals, and steric interactions that lead to the differential stabilization of one diastereomeric complex over the other, thus explaining the mechanism of chiral recognition.

Solvent effects can also play a crucial role in chiral recognition. The polarity and hydrogen-bonding ability of the solvent can influence the conformation of the solute and the strength of the intermolecular interactions. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations to account for the bulk effects of the solvent. For a more detailed understanding, explicit solvent molecules can be included in the computational model, which can be studied using MD or QM/MM methods.

Applications of 1s 1 Cyclopentylethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Organic Molecules

The utility of a chiral molecule as a precursor in total synthesis is a cornerstone of modern organic chemistry. Such building blocks introduce stereocenters at an early stage, which are then carried through a synthetic sequence to afford a complex target molecule with the correct stereochemistry.

Integration into Chiral Scaffolds for Diverse Structures

Chiral scaffolds are core molecular frameworks that can be elaborated into a variety of structurally diverse compounds. While the cyclopentyl and chiral secondary alcohol motifs are present in many natural products and pharmaceuticals, no specific examples of the integration of (1S)-1-cyclopentylethan-1-ol into such scaffolds have been documented.

Stereochemical Control in Multi-Step Syntheses

The inherent chirality of a starting material like this compound would be expected to influence the stereochemical outcome of subsequent reactions in a multi-step synthesis. This concept, known as substrate control, is a powerful tool for achieving high diastereoselectivity. However, specific studies detailing the use of this compound for this purpose are not available.

Development of Novel Chiral Ligands and Organocatalysts

Chiral alcohols are often precursors to the synthesis of chiral ligands for transition-metal catalysis or as the core of organocatalysts. These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched products. Despite the potential for the hydroxyl group of this compound to be functionalized into a coordinating group for a metal or to act as a hydrogen-bond donor in an organocatalyst, no literature describes its use in the development of such catalytic systems.

Advanced Materials Science Applications (e.g., monomers, polymers)

Chiral monomers can be polymerized to create materials with unique properties, such as chiroptical activity or the ability to form helical structures. The incorporation of a chiral unit like this compound into a polymer backbone or as a pendant group could impart chirality to the resulting macromolecule. Nevertheless, there are no published reports on the use of this compound as a monomer in materials science.

Studies in Asymmetric Induction and Chirality Transfer

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature. Studies in this area would investigate how the stereocenter of this compound influences the formation of new stereocenters in other molecules. A thorough search of the literature did not yield any studies focused on asymmetric induction or chirality transfer involving this specific compound.

Future Perspectives and Emerging Research Directions for 1s 1 Cyclopentylethan 1 Ol

Novel Catalytic Systems for Enhanced Enantioselectivity and Yield

The asymmetric synthesis of (1S)-1-cyclopentylethan-1-ol, primarily achieved through the enantioselective reduction of acetylcyclopentane, is a focal point for the development of innovative catalytic systems. The primary goals are to maximize the enantiomeric excess (ee) and the chemical yield, thereby producing the desired (S)-enantiomer with high purity and efficiency.

Current research is actively exploring a range of catalysts, including sophisticated transition metal complexes and advanced biocatalysts. Ruthenium(II) complexes, particularly those developed by Noyori and his research group, featuring diamine and diphosphine ligands, have demonstrated considerable success in the asymmetric hydrogenation and transfer hydrogenation of various ketones. These catalysts are known for their high activity and the ability to produce chiral alcohols with excellent enantioselectivity. Another significant area of investigation involves oxazaborolidines, which have been effectively used as chiral catalysts in the reduction of prochiral ketones.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), is also emerging as a powerful and environmentally friendly alternative. These enzymes can exhibit remarkable stereoselectivity, operating under mild reaction conditions. The continuous development and screening of new microbial sources are expected to yield novel ADHs with superior activity and selectivity for the synthesis of this compound and other chiral alcohols.

| Catalyst Type | Key Features | Potential for this compound Synthesis |

| Transition Metal Complexes (e.g., Ru(II)-diamine-diphosphine) | High catalytic activity, excellent enantioselectivity in asymmetric (transfer) hydrogenation. | High potential for achieving high enantiomeric excess and yield in the reduction of acetylcyclopentane. |

| Oxazaborolidines | Effective chiral inductors for the reduction of prochiral ketones with borane reagents. | A well-established method that can be optimized for the specific substrate, acetylcyclopentane. |

| Biocatalysts (e.g., Alcohol Dehydrogenases) | High enantioselectivity, mild reaction conditions, environmentally benign. | Promising for a green and highly selective synthesis, with ongoing discovery of new and more efficient enzymes. |

Flow Chemistry and Continuous Manufacturing of Chiral Cyclopentyl Alcohols

The transition from traditional batch processing to continuous flow manufacturing represents a significant leap forward for the synthesis of chiral alcohols like this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps.

Microreactors are at the heart of this technological shift, providing a high surface-area-to-volume ratio that facilitates rapid and efficient chemical transformations. In the context of synthesizing chiral cyclopentyl alcohols, continuous flow systems can be employed for asymmetric hydrogenation or biocatalytic reductions. For instance, a packed-bed reactor containing an immobilized chiral catalyst or enzyme could allow for the continuous conversion of acetylcyclopentane into this compound. This approach not only improves efficiency and scalability but also simplifies catalyst recycling and product isolation. The ability to precisely control temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is set to revolutionize the design and optimization of reactions for producing chiral compounds such as this compound. These computational tools can analyze vast datasets from chemical literature and experimental results to identify patterns and predict reaction outcomes with increasing accuracy.

For the synthesis of this compound, AI and ML algorithms can be employed to:

Predict Catalyst Performance: By analyzing the structural features of various chiral catalysts, ML models can predict their effectiveness in terms of enantioselectivity and turnover frequency for the reduction of acetylcyclopentane. This predictive capability allows researchers to prioritize the synthesis and testing of the most promising catalyst candidates, saving significant time and resources.

Optimize Reaction Conditions: AI-driven platforms can systematically explore the multidimensional space of reaction parameters (e.g., temperature, pressure, solvent, catalyst loading) to identify the optimal conditions for maximizing the yield and enantiomeric excess of the desired product.

Discover Novel Synthetic Routes: Generative AI models can propose entirely new synthetic pathways to this compound, potentially leading to more efficient and sustainable processes.

The use of computational methods like Density Functional Theory (DFT) and molecular dynamics simulations, often in conjunction with ML, provides deep mechanistic insights that can guide the rational design of new and improved catalysts and reaction protocols.

Sustainable and Bio-Inspired Synthetic Routes for Scalable Production

The increasing demand for environmentally friendly manufacturing processes is driving research into sustainable and bio-inspired methods for the synthesis of chiral alcohols. For the scalable production of this compound, green chemistry principles are being integrated into every stage of the synthetic process.

Biocatalysis stands out as a particularly promising sustainable approach. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, offers a highly selective and eco-friendly route to chiral alcohols. These enzymatic reactions typically occur in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. Furthermore, advances in genetic and protein engineering are enabling the development of tailor-made enzymes with enhanced stability, activity, and specificity for the target substrate.

Q & A

Q. How does the (1S) configuration affect the compound’s reactivity in asymmetric synthesis?

- Methodological Answer : The chiral center directs face-selective interactions in catalysis. For example, in Pd-catalyzed cross-couplings, the cyclopentyl group’s steric bulk biases transition states. Study via kinetic isotopic effects (KIEs) or deuterium labeling to map stereochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.